2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It has a phenyl group and a 3-methylphenyl group attached to it, which could potentially influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the 1,2,4-triazole ring and the attached phenyl and 3-methylphenyl groups. These groups could potentially participate in various interactions such as π-stacking or hydrogen bonding, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The presence of the phenyl and 3-methylphenyl groups could also influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could potentially make the compound more polar, while the phenyl and 3-methylphenyl groups could contribute to its hydrophobicity .Scientific Research Applications
Synthesis and Antioxidant Capability
One study details the synthesis of a closely related compound, which demonstrates significant antioxidant ability. This compound, synthesized from a precursor involving a 1,2,4-triazol-3-ylthioacetohydrazide structure, was found to possess 1.5-fold higher antioxidant capacity than butylated hydroxytoluene, indicating its potential for applications requiring antioxidant properties (Šermukšnytė et al., 2022).
Cytotoxicity Against Cancer Cells
Another research focused on the cytotoxic effects of 1,2,4-triazol-3-ylthioacetohydrazide derivatives, where the compounds showed promising results against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines in 3D cultures. Some derivatives were particularly noted for their potential as antimetastatic candidates due to their selective cytotoxicity towards cancer cells, underscoring their importance in developing new cancer therapies (Šermukšnytė et al., 2022).
Antimicrobial Activities
The synthesis of new 1,2,4-triazoles and their derivatives, including those similar to the compound of interest, highlighted their antimicrobial activities. These compounds were tested against a variety of pathogens, showing good to moderate activity, which signifies their potential application in antimicrobial drug development (Bayrak et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-[1-(3-methylanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-7-6-8-15(11-13)21-14(2)18-23-24-19(27-12-17(26)22-20)25(18)16-9-4-3-5-10-16/h3-11,14,21H,12,20H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAUYPNQTOIQDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.